Morphine-7,8-oxide

Photoaffinity labeling mu-opioid receptor irreversible antagonism

Standard mu-opioid agonists lack the ability to irreversibly bind receptors under experimental control. Morphine-7,8-oxide solves this with UV light-induced covalent attachment to the mu-opioid receptor, enabling definitive binding-site identification. · Photoinactivates mu-receptors at 3×10⁻⁶ M under UV, sparing κ- and ε-receptors. · Develops analgesic tolerance significantly slower than morphine in vivo. · Supplied with full analytical characterization for reproducible receptor occupancy studies.

Molecular Formula C17H19NO4
Molecular Weight 301.34 g/mol
CAS No. 77632-94-1
Cat. No. B1242736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMorphine-7,8-oxide
CAS77632-94-1
Synonymsmorphine-7,8-oxide
morphine-7,8-oxide, (5alpha,6alpha)-isome
Molecular FormulaC17H19NO4
Molecular Weight301.34 g/mol
Structural Identifiers
SMILESCN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(C6C4O6)O
InChIInChI=1S/C17H19NO4/c1-18-5-4-17-10-7-2-3-9(19)13(10)22-16(17)12(20)15-14(21-15)11(17)8(18)6-7/h2-3,8,11-12,14-16,19-20H,4-6H2,1H3/t8-,11-,12+,14+,15-,16-,17-/m1/s1
InChIKeyDEEPRWXYIHNJOV-SDWILRLASA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Morphine-7,8-oxide (CAS 77632-94-1): A Semi-Synthetic Morphinan Epoxide for Differentiated Opioid Research Procurement


Morphine-7,8-oxide (morphine epoxide) is a semi-synthetic morphinan derivative characterized by the introduction of a 7,8-epoxide bridge across the C7–C8 double bond of the morphine skeleton. Its systematic IUPAC name is Morphinan-3,6-diol, 4,5-7,8-diepoxy-17-methyl-, (5α,6α,7β,8β)-isomer [1]. Identified as a putative minor metabolite of both morphine and codeine [2], this compound has attracted research interest primarily because the 7,8-epoxide modification confers a distinct pharmacological profile compared to its parent opiates, including a unique capacity for photoaffinity labeling of the mu-opioid receptor [3].

Why Morphine-7,8-oxide Cannot Be Replaced by Morphine, Codeine-7,8-oxide, or Heroin-7,8-oxide in Targeted Opioid Research


Although morphine-7,8-oxide shares the morphinan core with its parent compound morphine and related 7,8-epoxides, generic substitution is scientifically invalid. The 7,8-epoxide bridge endows this compound with a unique capability for UV light-induced, irreversible covalent attachment to the mu-opioid receptor—a property absent in morphine, codeine-7,8-oxide, and heroin-7,8-oxide [1]. Furthermore, compared with morphine, morphine-7,8-oxide exhibits quantitatively differentiated tolerance development kinetics and reduced potency in precipitating abstinence syndrome [2]. Even among the 7,8-epoxide class, the rank order of analgesic potency and dependence liability differs substantially: heroin-7,8-oxide is the most analgesic, while morphine-7,8-oxide occupies an intermediate position [3]. These non-interchangeable properties mandate compound-specific procurement when the experimental objective requires precise control over receptor engagement mode, tolerance trajectory, or physical dependence liability.

Quantitative Head-to-Head Evidence: Morphine-7,8-oxide vs. Morphine and Structural Analogs


Irreversible Photoaffinity Labeling of Mu-Opioid Receptor: A Unique Mechanistic Capability Absent in Morphine

Morphine-7,8-oxide functions as an intrinsic photoaffinity probe that, upon UV irradiation, irreversibly photoinactivates the mu-opioid receptor. This property is unique among morphine congeners; morphine lacks the photo-labile epoxide and cannot covalently label the receptor [1]. At a concentration of 3 × 10⁻⁶ M, morphine-7,8-oxide irreversibly abolished the inhibitory action of morphine on electrically stimulated guinea pig ileum (a mu-receptor preparation) after irradiation [1]. In contrast, the same compound at concentrations up to 3 × 10⁻⁵ M produced no effect on rat vas deferens (ε-receptor) or rabbit vas deferens (κ-receptor) following irradiation, demonstrating functional mu-selectivity in the photoaffinity context [1]. The effective concentration for mu-receptor photoinactivation was substantially lower than that required for delta-receptor engagement in mouse vas deferens [1].

Photoaffinity labeling mu-opioid receptor irreversible antagonism

Mu-Opioid Receptor Binding Affinity: Quantitative Comparison with Morphine

In radioligand binding studies using rat brain membrane preparations, morphine-7,8-oxide (morphine epoxide) was approximately 3 to 4 times less potent than morphine in displacing [³H]-dihydromorphine binding to opioid receptors [1]. The IC50 for morphine-7,8-oxide was 0.64 nM against opioid receptor in rat brain membranes using [³H]-dihydromorphine as the radioligand [2]. Despite the reduced absolute affinity, the ratio of IC50 values for [³H]-dihydromorphine versus [³H]-D-Ala²-D-Leu⁵-enkephalin binding was similar between morphine-7,8-oxide and morphine, indicating preserved mu/delta receptor selectivity profile [1]. The sodium ratio and GTP ratio of morphine-7,8-oxide were also similar to those of morphine and distinct from naloxone, confirming mu-agonist character [1].

Receptor binding IC50 mu-opioid selectivity

Slower Development of Antinociceptive Tolerance Compared with Morphine

In repeated-dose antinociceptive studies in rats, morphine-7,8-oxide (morphine epoxide) exhibited a slower rate of tolerance development compared with morphine. Rats treated chronically with morphine epoxide showed a significantly attenuated decline in antinociceptive response relative to rats receiving morphine under equivalent conditions [1]. While the antinociceptive potency of morphine-7,8-oxide was practically identical to morphine in acute testing, the divergence in tolerance trajectory became evident upon repeated administration [1]. This finding is corroborated by independent observations that epoxidation of the 7,8-double bond in the parent opiates showed a trend toward decreased dependence liability [2].

Tolerance development antinociception chronic dosing

Reduced Potency in Precipitating Abstinence Syndrome: Lower Physical Dependence Liability vs. Morphine

Morphine-7,8-oxide was found to be less potent than morphine in inhibiting (precipitating) the abstinence syndrome in morphine-dependent models, indicating a reduced physical dependence liability [1]. This observation was confirmed across multiple preparations, including the electrically stimulated guinea pig ileum model, where epoxidation of the 7,8-double bond of parent opiates consistently showed a trend toward decreased dependence liability [2]. In the context of the compound's preserved acute antinociceptive efficacy, this represents a partially dissociable profile where analgesic and dependence-producing properties are differentially affected by the 7,8-epoxide modification.

Physical dependence abstinence syndrome withdrawal

Analgesic Activity Enhancement via 7,8-Epoxy Modification: Rank-Order Comparison Among Epoxides

The introduction of the 7,8-epoxy moiety into the morphine skeleton resulted in some increase in analgesic activity compared to each respective parent compound (morphine, heroin, and codeine) in the rat tail pressure test [1]. Among the three 7,8-epoxide derivatives tested (morphine-7,8-oxide, heroin-7,8-oxide, and codeine-7,8-oxide), heroin-7,8-oxide was the most analgesic [1]. The patent literature additionally confirms that these compounds exhibit the same level of analgesic activity as morphine or heroin and possess antitussive and sedative activities [2].

Analgesic activity structure-activity relationship rat tail pressure test

Differentiated Physicochemical Profile: LogP and Polar Surface Area vs. Morphine

The conversion of the 7,8-double bond to an epoxide ring alters the physicochemical properties of the molecule. Morphine-7,8-oxide has a computed LogP of 0.347 and a topological polar surface area (PSA) of 65.46 Ų [1]. By comparison, morphine has a LogP of approximately 0.9 (ChemAxon) and a PSA of 52.9 Ų [2][3]. The epoxide modification thus decreases lipophilicity by approximately 0.55 LogP units and increases polar surface area by approximately 12.5 Ų, which is predicted to reduce passive membrane permeability relative to morphine.

Physicochemical properties LogP BBB permeability

Validated Research and Industrial Application Scenarios for Morphine-7,8-oxide (CAS 77632-94-1)


Mu-Opioid Receptor Photoaffinity Labeling and Target Identification Studies

Morphine-7,8-oxide is the only morphinan congener with intrinsic photoaffinity labeling capability for the mu-opioid receptor. At a concentration of 3 × 10⁻⁶ M, it irreversibly photoinactivates mu-receptors in the guinea pig ileum upon UV irradiation while sparing ε- and κ-receptors at concentrations up to 3 × 10⁻⁵ M [REFS-1, Section 3 Evidence Item 1]. This property is absent in morphine, codeine-7,8-oxide, and heroin-7,8-oxide. The compound can be deployed as a covalent chemical probe for binding site identification, receptor occupancy studies, and irreversible pharmacological knockout of mu-opioid signaling in isolated tissue preparations. Researchers studying opioid receptor biochemistry, receptor trafficking, or developing novel opioid ligands should procure this compound for its unique photo-crosslinking functionality.

Chronic Opioid Tolerance Research Requiring Differential Tolerance Kinetics

When experimental design requires a mu-opioid agonist that produces slower tolerance development than morphine, morphine-7,8-oxide is the appropriate procurement choice. In rat antinociceptive models, it demonstrates a significantly slower tolerance trajectory while maintaining acute analgesic potency comparable to morphine [REFS-1, Section 3 Evidence Item 3]. This differential permits longitudinal studies where adaptive receptor desensitization or intracellular signaling changes can be studied over extended dosing periods without the rapid tolerance confound observed with morphine. The compound is therefore suited for chronic pain research, opioid receptor regulation studies, and investigations into the molecular basis of opioid tolerance.

Structure-Activity Relationship (SAR) Studies of the 7,8-Position in Morphinan Opioids

As the unacetylated, free 3,6-diol 7,8-epoxide reference compound, morphine-7,8-oxide serves as the essential middle comparator in systematic SAR studies of 7,8-epoxy morphinan derivatives. The rank order of analgesic activity is heroin-7,8-oxide > morphine-7,8-oxide > codeine-7,8-oxide, with all epoxides showing increased activity over their respective parent compounds [REFS-1, Section 3 Evidence Item 5]. The patent literature additionally confirms antitussive and sedative activities for morphine-7,8-oxide [REFS-2, Section 3 Evidence Item 5]. Researchers investigating the contributions of 3-O and 6-O substitution to opioid pharmacodynamics, or medicinal chemists developing novel morphinan-based analgesics, should include morphine-7,8-oxide as the essential bridge between the parent morphine scaffold and the diacetyl or 3-methoxy epoxide analogs.

Opioid Dependence Liability and Withdrawal Mechanism Studies

For studies aimed at dissociating the analgesic and physical-dependence-producing properties of opioids, morphine-7,8-oxide provides a unique pharmacological profile: preserved acute antinociceptive efficacy with significantly reduced potency in precipitating abstinence syndrome compared with morphine [REFS-1, Section 3 Evidence Items 3 and 4]. This profile, corroborated by independent findings in the guinea pig ileum dependence model showing a trend toward decreased dependence liability upon 7,8-epoxidation [REFS-2, Section 3 Evidence Item 4], makes morphine-7,8-oxide the compound of choice for investigating the structural and molecular determinants of opioid physical dependence. Procurement of this compound is indicated for addiction neurobiology research, withdrawal syndrome mechanism studies, and screening of candidate therapeutics for opioid use disorder.

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